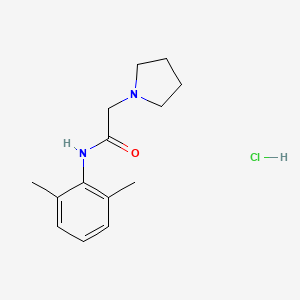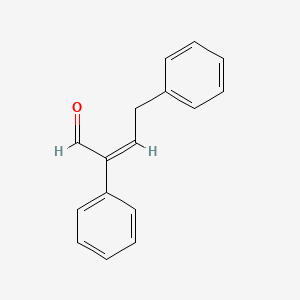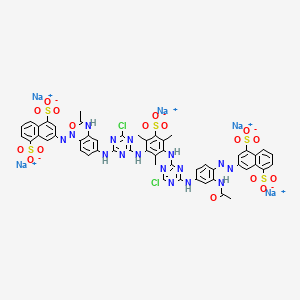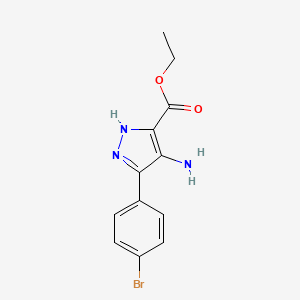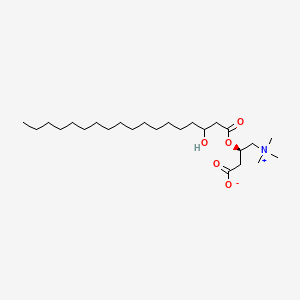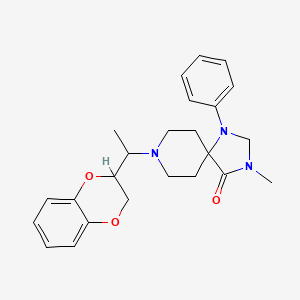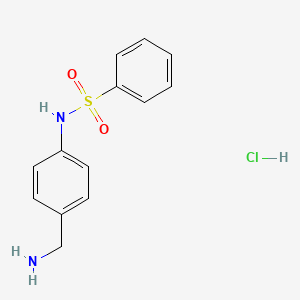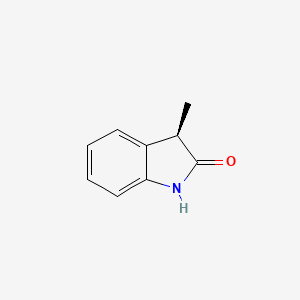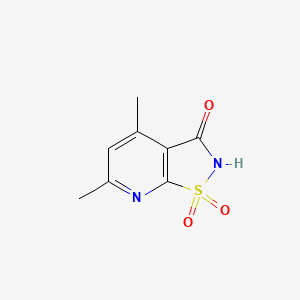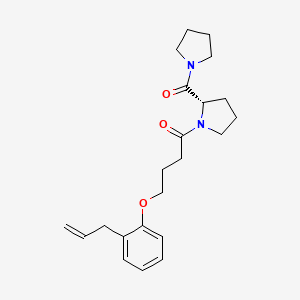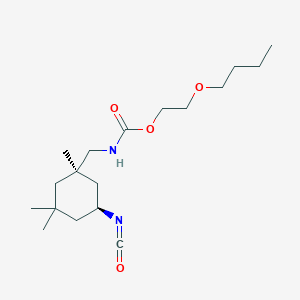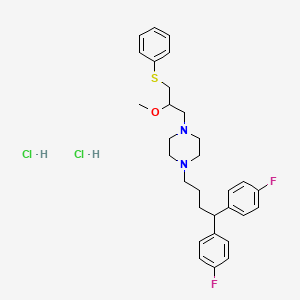
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) is a complex organic compound that features a diazonium group attached to a benzene ring substituted with a methoxy group and a pyrrolidinyl group The compound also includes a trichlorozinc anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) typically involves the diazotization of 3-methoxy-4-pyrrolidin-1-ylbenzene. This process requires the reaction of the amine precursor with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with zinc chloride to form the trichlorozinc complex.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to manage the addition of reagents and control temperature.
Analyse Des Réactions Chimiques
Types of Reactions
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide or copper(I) chloride in aqueous conditions.
Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium borohydride or stannous chloride in acidic conditions.
Major Products
Substitution: 3-methoxy-4-pyrrolidin-1-ylbenzene derivatives.
Coupling: Azo compounds.
Reduction: 3-methoxy-4-pyrrolidin-1-ylbenzene.
Applications De Recherche Scientifique
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of dyes and pigments, as well as in materials science for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) depends on its application. In coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. In reduction reactions, the diazonium group is reduced to an amine, which can then participate in further chemical transformations. The trichlorozinc anion may also play a role in stabilizing the diazonium group and facilitating its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methoxy-4-hydroxybenzenediazonium: Similar structure but with a hydroxyl group instead of a pyrrolidinyl group.
4-pyrrolidin-1-ylbenzenediazonium: Lacks the methoxy group.
3-methoxybenzenediazonium: Lacks the pyrrolidinyl group.
Uniqueness
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) is unique due to the presence of both the methoxy and pyrrolidinyl groups, which can influence its reactivity and potential applications. The trichlorozinc anion also adds to its uniqueness by providing additional stability and reactivity.
Propriétés
Numéro CAS |
16243-87-1 |
|---|---|
Formule moléculaire |
C11H14Cl3N3OZn |
Poids moléculaire |
376.0 g/mol |
Nom IUPAC |
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C11H14N3O.3ClH.Zn/c1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;;;;/h4-5,8H,2-3,6-7H2,1H3;3*1H;/q+1;;;;+2/p-3 |
Clé InChI |
YFDRHGJGZVIBGF-UHFFFAOYSA-K |
SMILES canonique |
COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.Cl[Zn-](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



